molecular formula C29H25NO2 B12852933 N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide

N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide

Cat. No.: B12852933
M. Wt: 419.5 g/mol
InChI Key: ZPORBGGQIAIHNC-UHFFFAOYSA-N
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Description

N-(2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with multiple aromatic rings and functional groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2,3-dihydro-1H-inden-1-yl intermediate, which is then functionalized with a 4-hydroxyphenyl group. The final step involves the acylation of the intermediate with 2,2-diphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.

    Signal transduction: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-Hydroxyphenyl)retinamide: Investigated for its anticancer activities.

Uniqueness

N-(2-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)-2,2-diphenylacetamide is unique due to its complex structure, which combines multiple aromatic rings and functional groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPORBGGQIAIHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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